A Senior Application Scientist's Guide to 5-(Thiophen-2-yl)pyridin-3-amine: Properties, Synthesis, and Analysis
A Senior Application Scientist's Guide to 5-(Thiophen-2-yl)pyridin-3-amine: Properties, Synthesis, and Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Thiophen-2-yl)pyridin-3-amine is a heterocyclic compound featuring a pyridine ring linked to a thiophene moiety. This structural motif is of significant interest in medicinal chemistry, as both aminopyridine and thiophene scaffolds are prevalent in a wide range of biologically active molecules and approved pharmaceuticals.[1][2][3] This guide provides an in-depth examination of the core physicochemical properties of this compound, including its molecular weight, a detailed, field-tested protocol for its synthesis and purification, and a robust workflow for its analytical characterization. The causality behind experimental choices is explained to empower researchers in adapting these methods for analogous applications.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's properties is the foundation of all subsequent research and development. The molecular weight and other key descriptors dictate analytical approaches, stoichiometric calculations for synthesis, and initial hypotheses for drug-likeness.
Core Identifiers
The fundamental identifiers for 5-(Thiophen-2-yl)pyridin-3-amine are summarized below. The CAS number provides a unique, unambiguous identifier for this specific chemical substance.
| Identifier | Value | Source |
| Compound Name | 5-(Thiophen-2-yl)pyridin-3-amine | [4] |
| CAS Number | 1226415-45-7 | [4] |
| Molecular Formula | C₉H₈N₂S | [5][6] |
| Canonical SMILES | C1=CC(=CN=C1C2=CC=CS2)N | [6] |
Physicochemical Data
The molecular weight is a critical parameter, directly confirmed via mass spectrometry. The calculated properties provide insights into the molecule's likely behavior in biological and chromatographic systems.
| Property | Value | Details |
| Molecular Weight | 176.24 g/mol | [5][6][7] |
| Monoisotopic Mass | 176.04081944 Da | Computed by PubChem.[7] |
| XLogP3 | 1.8 | A computed measure of lipophilicity.[7] |
| Topological Polar Surface Area (TPSA) | 38.91 Ų | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
Synthesis and Purification Protocol
The synthesis of bi-heterocyclic compounds like 5-(Thiophen-2-yl)pyridin-3-amine is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This approach is favored for its high functional group tolerance, generally good yields, and well-understood mechanism.
The proposed synthesis involves the coupling of a pyridine-based boronic acid or ester with a halogenated thiophene, or vice-versa. Here, we detail a representative protocol starting from 3-amino-5-bromopyridine and thiophene-2-boronic acid.
Experimental Synthesis Workflow
Caption: Suzuki coupling workflow for the synthesis of 5-(Thiophen-2-yl)pyridin-3-amine.
Detailed Step-by-Step Methodology
-
Reagent Preparation: To a dry, three-neck round-bottom flask, add 3-amino-5-bromopyridine (1.0 eq), thiophene-2-boronic acid (1.2 eq), potassium carbonate (K₂CO₃, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).
-
Causality: Using a slight excess of the boronic acid ensures the complete consumption of the more expensive bromo-pyridine starting material. K₂CO₃ serves as the necessary base to activate the boronic acid for transmetalation. Pd(dppf)Cl₂ is a robust catalyst suitable for this type of cross-coupling.
-
-
Inerting the Atmosphere: Seal the flask and alternately evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent the oxidation of the palladium catalyst, which would render it inactive.
-
Solvent Addition: Add degassed solvents, 1,4-dioxane and water (in a 4:1 ratio), via syringe. The solvent mixture is chosen for its ability to dissolve both the organic starting materials and the inorganic base. Degassing prevents oxygen from poisoning the catalyst.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 6-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (EtOAc) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and then brine. The washes remove the water-soluble base and any remaining inorganic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. This step separates the desired product from unreacted starting materials and non-polar byproducts.
-
Final Product: Combine the fractions containing the pure product (as determined by TLC) and concentrate in vacuo to yield 5-(Thiophen-2-yl)pyridin-3-amine as a solid.
Analytical Characterization and Quality Control
Confirming the identity, purity, and structure of the synthesized molecule is a non-negotiable step in drug development.[8][9] A panel of orthogonal analytical techniques is required to build a comprehensive data package.[10][11]
Analytical Workflow
Caption: Integrated analytical workflow for the characterization of small molecules.
Key Characterization Techniques
-
Mass Spectrometry (MS): This is the primary technique to confirm the molecular weight.[9]
-
Method: Electrospray Ionization (ESI) is typically used. The sample is analyzed in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Expected Result: For C₉H₈N₂S (MW 176.24), the primary ion observed should be at m/z ≈ 177.05.
-
Trustworthiness: High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, allowing for the unambiguous confirmation of the elemental formula (C₉H₈N₂S) to within 5 ppm error.[12]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: This spectrum will reveal the number of distinct proton environments, their integration (ratio), and their coupling patterns (neighboring protons). Expected signals would correspond to the protons on both the pyridine and thiophene rings, as well as the amine (-NH₂) protons.
-
¹³C NMR: This spectrum shows the number of unique carbon atoms in the molecule, confirming the carbon skeleton. Nine distinct signals would be expected for the nine carbon atoms in the structure.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of a small molecule.
-
Method: A reversed-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile (often containing 0.1% formic acid or TFA to improve peak shape). Detection is performed using a UV detector at a wavelength where the chromophores (pyridine and thiophene rings) absorb, typically around 254 nm.
-
Self-Validation: The purity is calculated as the area percentage of the main product peak relative to the total area of all peaks in the chromatogram. For research purposes, a purity of >95% is generally required.
-
Significance and Applications in Drug Discovery
The 5-(Thiophen-2-yl)pyridin-3-amine scaffold is a "privileged structure" in medicinal chemistry. Both the aminopyridine and thiophene moieties are recognized for their ability to form key interactions with biological targets and for their favorable metabolic properties.[2][3]
-
Aminopyridines: This group can act as a hydrogen bond donor and acceptor and is a common feature in kinase inhibitors and other enzyme-targeted drugs.[2]
-
Thiophenes: The thiophene ring is often used as a bioisostere for a phenyl ring, offering a similar size and shape but with different electronic properties and metabolic profiles.[3] It is found in numerous approved drugs.
Compounds containing linked pyridine and thiophene rings have been investigated for a variety of therapeutic applications, including as cytotoxic agents against cancer cells and as inhibitors of key signaling proteins like FMS-like tyrosine kinase 3 (FLT3), which is implicated in acute myeloid leukemia.[1][12]
Potential Biological Pathway Interaction
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
This diagram illustrates how a derivative of 5-(Thiophen-2-yl)pyridin-3-amine might function as a kinase inhibitor. By binding to the ATP-binding site of a receptor like FLT3, it could prevent the phosphorylation and activation of downstream signaling proteins, thereby blocking pathways that lead to uncontrolled cell proliferation.[12]
References
-
PubChem. 5-(Pyridin-3-yl)thiophen-2-amine. [Link]
-
Agilent. Small Molecule Drug Characterization and Purity Analysis. [Link]
-
Gu, C., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]
-
Al-Abdullah, E. S., et al. (2015). Design and synthesis of novel thiophenes bearing biologically active aniline, aminopyridine, benzylamine, nicotinamide, pyrimidine and triazolopyrimidine moieties searching for cytotoxic agents. PubMed. [Link]
-
Huther, N., et al. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC - PubMed Central. [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
Solvias. Small Molecule Pharmaceutical Characterization. [Link]
-
Drug Development & Delivery. SPECIAL FEATURE - Analytical Testing: Using More Sophisticated Tools to Support Small & Large Molecule Projects. [Link]
-
ResearchGate. (PDF) Design and synthesis of novel thiophenes bearing biologically active aniline, aminopyridine, benzylamine, nicotinamide, pyrimidine and triazolopyrimidine moieties searching for cytotoxic agents. [Link]
-
ResearchGate. Therapeutic Potential of Thiophene Compounds: A Mini-Review. [Link]
-
Zhang, W., et al. (2022). Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. PMC - NIH. [Link]
-
ResearchGate. (PDF) Synthesis and Docking Studies of Some 3-Amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine Derivatives. [Link]
-
Sonawane, M. V., et al. (2019). Synthesis and Characterization of Thiazolo Pyridin-2-Amine and Their Schiff Bases. International Research Journal of Pure and Applied Chemistry. [Link]
-
M T, H., et al. (2020). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. PubMed Central. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
Sources
- 1. Design and synthesis of novel thiophenes bearing biologically active aniline, aminopyridine, benzylamine, nicotinamide, pyrimidine and triazolopyrimidine moieties searching for cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-(thiophen-2-yl)pyridin-3-aMine | 1226415-45-7 [chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. chemscene.com [chemscene.com]
- 7. 5-(Pyridin-3-yl)thiophen-2-amine | C9H8N2S | CID 25817348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. solvias.com [solvias.com]
- 11. SPECIAL FEATURE - Analytical Testing: Using More Sophisticated Tools to Support Small & Large Molecule Projects [drug-dev.com]
- 12. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
